molecular formula C13H23NO4 B8416376 1-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)cyclopentane-1-carboxylic acid

1-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)cyclopentane-1-carboxylic acid

Cat. No.: B8416376
M. Wt: 257.33 g/mol
InChI Key: NHQDQUZHMILHAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)cyclopentane-1-carboxylic acid is a useful research compound. Its molecular formula is C13H23NO4 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-9-8-13(10(15)16)6-4-5-7-13/h4-9H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

NHQDQUZHMILHAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1(CCCC1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the 1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]cyclopentane carboxylic acid methyl ester (10.6 g, 39.0 mmol) in THF/MeOH (3:1, 40 mL) was added a solution of LiOH (4.20 g, 98.0 mmol) in water (10 mL). The mixture was stirred for 2.5 h at 50° C. and then cooled to room temperature. The reaction mixture was poured into a round bottom flask and concentrated in vacuo. The mixture was diluted with H2O (60 mL) and acidified with 1M HCl. The aqueous phase was extracted with ethyl acetate (3×200 mL) and the combined organic layer was dried over MgSO4, filtered and concentrated in vacuo. Purification by flash column chromatography, using hexane-ethyl acetate (3:1), afforded 5.80 g (58%) as a white powder. HR MS (C13H23NO4): Calcd mass, 258.1705. Obs mass, 258.1700 [(M+H).
Name
1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]cyclopentane carboxylic acid methyl ester
Quantity
10.6 g
Type
reactant
Reaction Step One
Name
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
40 mL
Type
solvent
Reaction Step One

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